molecular formula C22H28N2O3S B2995147 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide CAS No. 941906-97-4

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

Cat. No.: B2995147
CAS No.: 941906-97-4
M. Wt: 400.54
InChI Key: ZBVQSHZDGFGTTK-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core with an isopentyl group and a phenylethanesulfonamide moiety, making it a unique candidate for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide has shown potential in biological studies, particularly in the context of anti-cancer and anti-inflammatory activities. Preclinical studies have demonstrated its ability to inhibit certain cancer cell lines and reduce inflammation in animal models.

Medicine: The compound is currently under investigation in clinical trials to evaluate its safety and efficacy in treating various diseases. Its potential as a therapeutic agent is being explored, with a focus on its anti-cancer and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to the creation of novel products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors involved in cellular processes, leading to the modulation of biological activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

Uniqueness: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide stands out due to its specific structural features and its demonstrated biological activities. Unlike its similar compounds, it has shown promising results in preclinical studies, making it a potential candidate for further development.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17(2)12-14-24-21-10-9-20(16-19(21)8-11-22(24)25)23-28(26,27)15-13-18-6-4-3-5-7-18/h3-7,9-10,16-17,23H,8,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVQSHZDGFGTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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